molecular formula C11H14BrNO B11858114 6-Bromo-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine

6-Bromo-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine

Cat. No.: B11858114
M. Wt: 256.14 g/mol
InChI Key: YLGNAIPBTRAJLB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine typically involves the bromination of 7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine. The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent under controlled temperature conditions .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, as it is primarily used for research purposes.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield corresponding alcohols or amines .

Scientific Research Applications

6-Bromo-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biological systems.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Bromo-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets and pathways within biological systems.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

6-Bromo-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine is a chiral compound notable for its potential biological activities, particularly in pharmacological contexts. This article reviews the compound's biological activity based on diverse research findings, including its interactions with neurotransmitter systems and receptor binding, as well as its synthesis and applications in scientific research.

  • Molecular Formula : C11H14BrNO
  • Molecular Weight : 256.14 g/mol
  • IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves bromination of 7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine under controlled conditions. This process can utilize various solvents and brominating agents to achieve the desired product purity and yield. The compound can be synthesized on a larger scale using automated systems and continuous flow reactors to enhance efficiency.

Neurotransmitter Interactions

Research indicates that this compound interacts with several neurotransmitter systems. It has been reported to function as both an agonist and antagonist at various receptors, which can modulate physiological processes such as mood regulation and cognitive functions. The specific receptor interactions are crucial for understanding its pharmacological potential.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of related compounds within the same structural family. While specific data on this compound is limited, similar compounds have shown significant activity against Gram-positive bacteria such as Staphylococcus aureus and Mycobacterium tuberculosis. For instance:

CompoundMIC (µg/mL)Target Organism
Compound 3k (related)<1MRSA
Compound 3k (related)10M. tuberculosis

This suggests a potential for further exploration of 6-Bromo-7-methoxy derivatives in antimicrobial research .

Cytotoxicity

The cytotoxic effects of structurally similar compounds have been assessed against various cancer cell lines. Notably:

CompoundIC50 (µM)Cell Line
Compound 3c (related)<10A549 (lung cancer)
Compound 3k (related)<10Multiple cancer lines

These findings indicate that compounds within this structural class may exhibit significant antiproliferative activities, warranting further investigation into their mechanisms of action and therapeutic potential .

Case Studies and Research Findings

Several studies have highlighted the biological relevance of compounds related to this compound:

  • Neuropharmacological Studies : Investigations into receptor binding affinities have shown promising results for modulation of serotonin and dopamine receptors.
  • Antimicrobial Research : Related compounds have demonstrated low minimum inhibitory concentrations against resistant bacterial strains like MRSA.
  • Cytotoxicity Assessments : Compounds structurally related to 6-Bromo derivatives have shown selective toxicity towards cancerous cells while sparing normal cells.

Properties

Molecular Formula

C11H14BrNO

Molecular Weight

256.14 g/mol

IUPAC Name

6-bromo-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine

InChI

InChI=1S/C11H14BrNO/c1-14-11-6-8-7(5-9(11)12)3-2-4-10(8)13/h5-6,10H,2-4,13H2,1H3

InChI Key

YLGNAIPBTRAJLB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2CCCC(C2=C1)N)Br

Origin of Product

United States

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